molecular formula C33H34N2O5 B11443233 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11443233
M. Wt: 538.6 g/mol
InChI Key: YFPDYFHTYVTSCG-UHFFFAOYSA-N
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Description

The compound 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and material science. This compound features a hexahydroquinoline core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with methyl acetoacetate under acidic conditions to form the hexahydroquinoline core.

    Substitution: The hexahydroquinoline core is then subjected to a substitution reaction with 4-methylbenzoyl chloride to introduce the 4-methylphenyl group.

    Amidation: Finally, the compound is treated with 2-methoxyaniline to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s hexahydroquinoline core is known for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.

    Pathways: It can modulate pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: can be compared with other hexahydroquinoline derivatives:

    Similar Compounds: Compounds like 7-(3,4-dimethoxyphenyl)-2-methyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and 7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

    Uniqueness: The presence of the 2-methoxyphenyl group in enhances its biological activity and specificity compared to other derivatives.

Properties

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O5/c1-19-10-12-21(13-11-19)31-30(33(37)35-24-8-6-7-9-27(24)38-3)20(2)34-25-16-23(17-26(36)32(25)31)22-14-15-28(39-4)29(18-22)40-5/h6-15,18,23,31,34H,16-17H2,1-5H3,(H,35,37)

InChI Key

YFPDYFHTYVTSCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C

Origin of Product

United States

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